molecular formula C19H18N2O2 B12604705 N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide CAS No. 650628-24-3

N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide

Cat. No.: B12604705
CAS No.: 650628-24-3
M. Wt: 306.4 g/mol
InChI Key: JNWMXNXWXUCVBL-UHFFFAOYSA-N
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Description

N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide is an indole-based chemical compound for research use. Indole derivatives are a significant area of investigation in medicinal chemistry due to their broad spectrum of reported biological activities. Researchers are exploring these compounds for their potential interactions with various biological targets. Structurally similar indole-acetamide compounds have demonstrated substantial research interest as inhibitors of tubulin polymerization, a key mechanism for targeting rapidly dividing cells . These analogs work by binding to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing apoptosis . Beyond this mechanism, indole scaffolds are widely investigated for diverse pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . The integration of the acetamide functional group is a common strategy in drug design, often used to fine-tune properties like solubility and metabolic stability or to participate in critical hydrogen-bonding interactions with enzyme targets . This compound is presented to the scientific community for further investigation into its specific properties and potential research applications. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

CAS No.

650628-24-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[4-(3-acetyl-2-methylindol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H18N2O2/c1-12-19(13(2)22)17-6-4-5-7-18(17)21(12)16-10-8-15(9-11-16)20-14(3)23/h4-11H,1-3H3,(H,20,23)

InChI Key

JNWMXNXWXUCVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Acetylation of Indole Derivatives

One common method involves the acetylation of 2-methylindole derivatives. The general steps include:

  • Starting Material : 2-Methylindole is reacted with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

  • Reaction Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate acetylation without decomposition.

  • Final Product : The resultant 3-acetyl-2-methylindole can then be coupled with para-substituted anilines to form the desired product.

Coupling Reaction with Aniline

The coupling of the acetylated indole with an aniline derivative is crucial:

  • Reagents : Use of coupling agents such as HATU (O-(7-Aza-1-hydroxybenzotriazole)N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent : Reactions are often performed in dichloromethane or dimethylformamide, which help solubilize both reactants and promote effective coupling.

Purification Methods

After synthesis, purification is essential to isolate the target compound:

  • Techniques : Column chromatography or preparative thin-layer chromatography (TLC) are commonly employed to purify the crude product.

  • Yield Analysis : Typical yields for these reactions can vary widely, often ranging from 30% to 70%, depending on reaction conditions and purification efficiency.

The following table summarizes key findings related to different synthesis methods for N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide:

Method Starting Materials Conditions Yield (%) References
Acetylation 2-Methylindole, Acetic Anhydride Room temperature 50
Coupling 3-Acetyl-2-methylindole, Aniline DCM, HATU 60
Purification Crude product Column chromatography -

The preparation of this compound involves a multi-step synthesis starting from readily available indole derivatives. The methods discussed highlight the significance of careful selection of reagents and conditions to achieve optimal yields. Ongoing research continues to refine these methods, aiming for more efficient and environmentally friendly synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Comparable Indole-Acetamides

Compound Name Substituents on Indole Core Phenyl Ring Substituents Yield (%) Melting Point (°C) Biological Activity
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (Target) 3-Acetyl, 2-methyl None N/A N/A Under investigation
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxy, 2-methyl 3-Chloro-4-fluorophenyl 8 192–194 Anticancer (Bcl-2/Mcl-1 inhibition)
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide (4f) 4-Fluorostyryl, trifluoroacetyl 4-Fluorophenyl 79 222–225 Antiparasitic (pLDH assay)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) N/A Piperazinyl-sulfonyl N/A N/A Analgesic, anti-inflammatory
N-(2-chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide Thiazolidinone-thione 2-Chlorophenyl N/A N/A Antimicrobial (theoretical)

Key Observations:

  • Substituent Diversity: The target compound lacks electron-withdrawing groups (e.g., chloro, nitro) or extended conjugated systems (e.g., fluorostyryl in 4f ), which are present in analogs with reported antiparasitic or anticancer activity. This may reduce its electrophilic reactivity and alter target selectivity.
  • Bioisosteric Replacements: Compounds like 10j and 4f incorporate halogenated phenyl or trifluoroacetyl groups, enhancing metabolic stability and binding to hydrophobic enzyme pockets. In contrast, sulfonamide derivatives (e.g., compound 37 ) exhibit improved solubility and analgesic efficacy.

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